molecular formula C14H15NO B3074323 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol CAS No. 1019561-18-2

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol

Cat. No.: B3074323
CAS No.: 1019561-18-2
M. Wt: 213.27 g/mol
InChI Key: UUIZZAFYRQTSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol is an organic compound that belongs to the class of naphthalen-2-ol derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a prop-2-en-1-ylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the reaction of aromatic aldehydes, prop-2-en-1-amine, and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid (SSA). This method is efficient and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amine derivatives.

Scientific Research Applications

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biological Activity

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol, a compound with potential therapeutic applications, has garnered attention due to its biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene moiety substituted with an allylic amine group. The structural formula can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various naphthalene derivatives, including this compound. In vitro assays have demonstrated significant activity against several cancer cell lines.

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7 (Breast)33Tubulin destabilization
Other Naphthalene DerivativesMDA-MB-231 (TNBC)23Apoptosis induction
CA-4 (Control)MCF-73.9Antimitotic properties

The compound exhibited an IC50 value of 33 nM in the MCF-7 breast cancer cell line, indicating potent antiproliferative activity comparable to established chemotherapeutics like CA-4 .

The biological activity of this compound primarily involves:

1. Tubulin Destabilization:
The compound interacts with tubulin at the colchicine-binding site, inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

2. Induction of Apoptosis:
Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in MCF-7 cells, as evidenced by sub-G1 phase accumulation .

Study 1: In Vitro Efficacy on Breast Cancer Cells

A study conducted on various naphthalene derivatives, including the target compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that structural modifications could enhance biological activity and selectivity towards cancer cells .

Study 2: Comparative Analysis with Established Drugs

In a comparative study against known antitumor agents, this compound showed promising results in terms of potency and selectivity. The research highlighted its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

1-[(prop-2-enylamino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16/h2-8,15-16H,1,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIZZAFYRQTSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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